(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one
Description
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a rhodanine-derived thiazolidinone compound characterized by a benzo[d][1,3]dioxol-5-yl group at position 3 and a 2,4-dimethoxybenzylidene substituent at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and enzyme inhibition studies. Its synthesis typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under acidic or basic conditions .
Properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S2/c1-22-13-5-3-11(15(9-13)23-2)7-17-18(21)20(19(26)27-17)12-4-6-14-16(8-12)25-10-24-14/h3-9H,10H2,1-2H3/b17-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAJQCJAQPLADZ-IDUWFGFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidinone ring fused with a benzo[d][1,3]dioxole moiety and a dimethoxybenzylidene group, which is crucial for its biological activity.
Biological Activity Overview
Thiazolidin-4-one derivatives are known for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic activities. Recent studies indicate that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one exhibits significant anticancer activity through various mechanisms.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM . This suggests a potent cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin.
- Mechanistic studies indicate that the compound induces apoptosis via the mitochondrial pathway by modulating the expression of proteins such as Bax and Bcl-2 .
-
Case Studies :
- A study evaluated the compound’s effects on HepG2 cells, revealing that it significantly reduced cell viability and induced apoptosis as evidenced by annexin V-FITC assays .
- Another investigation into its effects on HCT116 cells showed similar results with enhanced apoptosis and cell cycle arrest at the G0/G1 phase .
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | DNA interaction |
| Doxorubicin | HCT116 | 8.29 | DNA interaction |
| (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one | HepG2 | 2.38 | Apoptosis induction via mitochondrial pathway |
| (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one | HCT116 | 1.54 | Apoptosis induction via mitochondrial pathway |
Additional Pharmacological Activities
Beyond its anticancer properties, thiazolidin-4-one derivatives have shown potential in other areas:
Scientific Research Applications
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit promising anticancer activities. Studies have shown that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with thiazolidinone scaffolds have been reported to target specific pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Thiazolidinones are known to possess antibacterial and antifungal activities, which can be attributed to their ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes . In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives has been widely documented. Compounds containing the benzo[d][1,3]dioxole structure have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This makes them candidates for treating conditions like arthritis and other inflammatory diseases.
Synthetic Approaches
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinediones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis techniques that enhance reaction efficiency .
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of a series of thiazolidinone derivatives, including those similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one. The derivatives were evaluated against several cancer cell lines using MTT assays. Results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, a library of thiazolidinone derivatives was screened against common bacterial strains. The results demonstrated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights the potential of these compounds as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Position : The position of methoxy groups significantly impacts melting points. For example, 4b (3,4-dimethoxy) melts at 234–236°C, while analogs with 2,4-dimethoxy groups (target compound) may exhibit higher thermal stability due to increased symmetry .
- Synthetic Efficiency : Method A (piperidine/acetic acid) consistently yields >90% for dimethoxy derivatives, whereas substituents like benzo[b]thiophene () or hydroxy groups () may require optimized conditions due to steric or electronic effects .
Key Observations :
- Antimicrobial Activity : Electron-withdrawing groups (e.g., thioxo) enhance activity against Gram-positive bacteria, as seen in compound 5b . The target compound’s 2,4-dimethoxy groups may improve membrane penetration due to lipophilicity.
- Enzyme Inhibition : Cyclohexyl-substituted analogs () show potent anti-tyrosinase activity, suggesting that bulky substituents at position 3 improve target binding .
Crystallographic and Conformational Comparisons
- Crystal Packing : Hydroxybenzylidene derivatives () form hydrogen-bonded dimers via –OH groups, whereas methoxy-substituted analogs (e.g., target compound) rely on van der Waals interactions, affecting solubility and crystallinity .
- Z-Isomer Stability : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and benzylidene substituent, as confirmed in analogs like (5Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one .
Q & A
Q. What are the standard synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one, and how can reaction yields be optimized?
The compound is synthesized via Knoevenagel condensation , where a thiazolidinone precursor (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one) reacts with 2,4-dimethoxybenzaldehyde under basic conditions. Key parameters include:
- Catalysts : Sodium acetate or ammonium acetate in glacial acetic acid (yields ~85%) .
- Solvents : Ethanol or methanol under reflux (7–10 hours) .
- Purification : Recrystallization from ethanol or dimethylformamide (DMF) to enhance purity . Yield optimization requires strict stoichiometric control of aldehyde and thiazolidinone precursors (1:1 molar ratio) and monitoring via TLC .
Q. Which spectroscopic techniques are routinely employed to confirm the structure and stereochemistry of this compound?
Structural validation relies on:
- 1H/13C NMR : To confirm substituent positions (e.g., Z-configuration via coupling constants in benzylidene protons) .
- IR spectroscopy : Identification of thioxo (C=S) and carbonyl (C=O) stretching bands (~1200 cm⁻¹ and ~1700 cm⁻¹, respectively) .
- Mass spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z ~440–460) .
Q. What preliminary biological assays are recommended to screen its bioactivity?
Initial screening should focus on:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant potential : DPPH radical scavenging assays to evaluate ROS inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 2,4-dimethoxy vs. halogen groups) influence bioactivity and reaction outcomes?
- Electron-donating groups (e.g., methoxy) enhance stability of the benzylidene moiety, improving antimicrobial activity by facilitating membrane penetration .
- Halogen substituents (e.g., Cl, F) increase electrophilicity, boosting enzyme inhibition (e.g., hemoglobin subunit interactions) but may reduce solubility .
- Steric hindrance from bulky groups (e.g., isopropyl) can lower reaction yields but improve selectivity in protein binding .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) .
- Solubility differences : Use DMSO as a universal solvent with ≤1% concentration to avoid cytotoxicity artifacts .
- Structural analogs : Compare activity of derivatives (e.g., 5-arylidene vs. 5-benzylidene) to isolate substituent effects .
Q. How can computational methods complement mechanistic studies of its interaction with biological targets?
- Molecular docking : Predict binding affinities with hemoglobin subunits (PDB ID: 1HHO) or ROS-related enzymes (e.g., NADPH oxidase) .
- DFT calculations : Analyze charge distribution in the thioxothiazolidinone core to identify reactive sites for electrophilic attack .
- MD simulations : Model membrane permeability using logP values and polar surface area (PSA) .
Q. What strategies improve selectivity in derivatization reactions without compromising yield?
- Directed C–H functionalization : Use palladium catalysts to modify the benzo[d][1,3]dioxol-5-yl ring selectively .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 7 hours) while maintaining regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., thioxo group) during benzylidene formation .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the thioxo group .
- Characterization : Combine XRD with NMR for unambiguous Z/E configuration assignment .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
